3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one
Overview
Description
3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a naphthalene ring, a quinazolinone core, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one typically involves a multi-step process. One common method includes the condensation of 2-aminobenzamide with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the quinazolinone core. The naphthalene ring is then introduced through a Friedel-Crafts acylation reaction. The final step involves the formation of the ethenyl bridge between the naphthalene and nitrophenyl groups under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinazolinone derivatives with different oxidation states.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s ability to undergo intramolecular charge transfer (ICT) also plays a crucial role in its photophysical properties, making it useful in materials science .
Comparison with Similar Compounds
Similar Compounds
- 2-naphthalen-1-yl-3-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one
- 3-naphthalen-1-yl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one
- 2-naphthalen-1-yl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one
Uniqueness
3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one is unique due to its specific arrangement of functional groups, which imparts distinct photophysical and chemical properties. Its ability to undergo intramolecular charge transfer (ICT) makes it particularly valuable in the development of fluorescent probes and electronic materials .
Properties
IUPAC Name |
3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O3/c30-26-22-12-3-4-13-23(22)27-25(16-15-18-7-5-10-20(17-18)29(31)32)28(26)24-14-6-9-19-8-1-2-11-21(19)24/h1-17H/b16-15+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVKDODRJSCBTB-FOCLMDBBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C=CC5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)/C=C/C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.